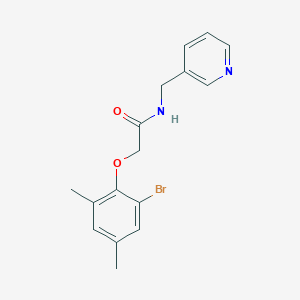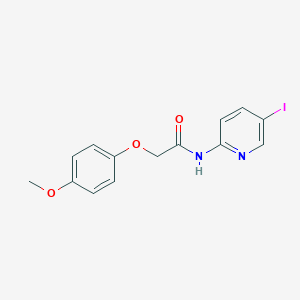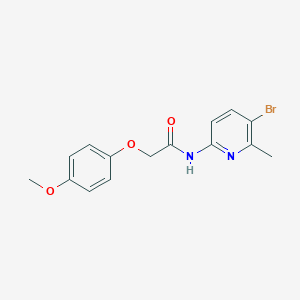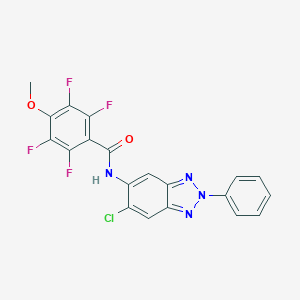![molecular formula C17H17ClN4O5 B250794 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide](/img/structure/B250794.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide, also known as Furamidine, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nitrofuran derivatives and has shown promising results in various studies.
Wirkmechanismus
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes, including topoisomerases and RNA polymerases. It also disrupts the DNA replication and transcription processes in the target cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, the disruption of mitochondrial function, and the induction of apoptosis in the target cells. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide has several advantages for use in lab experiments, including its high potency, low toxicity, and ease of synthesis. However, its use is limited by its poor solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of furamidine, including the development of more potent and selective analogs, the investigation of its effects on other diseases and conditions, and the exploration of its potential use in combination therapy with other drugs. Further studies are also needed to elucidate its mechanism of action and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the treatment of various diseases, including malaria, trypanosomiasis, and leishmaniasis. Its mechanism of action involves the inhibition of various enzymes and the disruption of DNA replication and transcription processes in the target cells. While it has several advantages for use in lab experiments, its use is limited by its poor solubility and stability. There are several future directions for the study of furamidine, including the development of more potent and selective analogs and the investigation of its effects on other diseases and conditions.
Synthesemethoden
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(4-acetylpiperazin-1-yl)-3-chloronitrobenzene with furan-2-carboxylic acid, followed by reduction and acetylation steps. Another method involves the reaction of 4-(4-acetylpiperazin-1-yl)-3-chloronitrobenzene with 5-nitrofuran-2-carboxylic acid, followed by reduction and acetylation steps.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including malaria, trypanosomiasis, and leishmaniasis. It has also been studied for its potential use as an antiviral agent against HIV and other viruses.
Eigenschaften
Molekularformel |
C17H17ClN4O5 |
|---|---|
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H17ClN4O5/c1-11(23)20-6-8-21(9-7-20)14-3-2-12(10-13(14)18)19-17(24)15-4-5-16(27-15)22(25)26/h2-5,10H,6-9H2,1H3,(H,19,24) |
InChI-Schlüssel |
RWGUUUHHMXJKJF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)





![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)



